benzyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
Description
Properties
IUPAC Name |
benzyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-13-7-11-6-12(13)15(8-11)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-13,16H,6-9H2/t11-,12+,13+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMKUMJCVWVRAZ-AGIUHOORSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1N(C2)C(=O)OCC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C[C@@H]([C@H]1N(C2)C(=O)OCC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
Retrosynthetically, the molecule can be dissected into two key components:
Intramolecular Cyclization
A common approach involves generating the azabicyclo system through intramolecular cyclization of a linear precursor. For example, a pyrrolidine derivative with appropriate leaving groups can undergo nucleophilic attack to form the bicyclic structure. Reaction conditions must be carefully optimized to control ring strain and stereochemistry.
Example Protocol
Ring-Closing Metathesis (RCM)
RCM has emerged as a powerful tool for constructing strained bicyclic systems. Using Grubbs catalysts, diene precursors can be cyclized to form the azabicyclo[2.2.1]heptane skeleton with high stereofidelity.
Key Advantages
Stereoselective Hydroxylation
Introducing the hydroxyl group at position 6 with the correct (S)-configuration is achieved via:
Sharpless Asymmetric Dihydroxylation
Epoxidation of a double bond in the bicyclic intermediate followed by acid-catalyzed ring-opening can yield the desired diol. Enzymatic resolution or chiral auxiliaries may refine stereochemical outcomes.
Enzymatic Oxidation
Biocatalysts such as cytochrome P450 monooxygenases enable regio- and stereoselective hydroxylation under mild conditions, though substrate specificity remains a limitation.
Benzyloxycarbonyl (Cbz) Protection
The final step involves installing the Cbz group to protect the secondary amine:
-
Reagent : Benzyl chloroformate (Cbz-Cl).
-
Conditions : Reaction in dichloromethane (DCM) with a tertiary amine base (e.g., triethylamine) at 0–25°C.
-
Workup : Aqueous extraction and chromatography to isolate the product.
Optimization and Scalability
Process Chemistry Considerations
| Parameter | Laboratory Scale (mg) | Pilot Scale (kg) | Industrial Scale (ton) |
|---|---|---|---|
| Yield | 45–55% | 60–65% | 70–75% |
| Purity | ≥95% | ≥97% | ≥99% |
| Key Challenge | Stereochemical drift | Solvent recovery | Catalyst recycling |
Scaling up requires addressing:
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Steps | Yield (%) | Stereopurity (%) |
|---|---|---|---|---|
| Intramolecular Cyclization | Pyrrolidine derivative | Mesylation, Cyclization | 48 | 92 |
| Ring-Closing Metathesis | Diene precursor | RCM, Hydroxylation | 65 | 98 |
| Enzymatic Oxidation | Bicyclic amine | Biocatalysis, Cbz | 55 | 95 |
The RCM route offers superior yield and stereopurity, making it preferable for large-scale synthesis.
Challenges and Limitations
Stereochemical Drift
Under acidic or basic conditions, the azabicyclo system may undergo epimerization at C1 or C4. Mitigation strategies include:
Chemical Reactions Analysis
Types of Reactions
Benzyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Major Products
Scientific Research Applications
Benzyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate exhibits notable biological activities that are relevant for therapeutic applications:
- Neuropharmacology : Preliminary studies suggest that this compound may interact with neurotransmitter systems, potentially influencing central nervous system disorders. Its structure indicates possible binding affinity to various receptors and enzymes involved in neurological pathways .
- Enzyme Inhibition : Research indicates that the compound may act as an enzyme inhibitor, which could be beneficial in developing treatments for conditions requiring modulation of enzyme activity .
Synthetic Methods
Several synthetic routes have been developed for the preparation of this compound. These methods typically involve multi-step organic reactions that allow for the functionalization of the compound for specific applications:
- Starting Materials : The synthesis often begins with readily available precursors that can undergo various transformations.
- Key Reactions : These may include esterification, hydroxylation, and cyclization reactions to achieve the desired stereochemistry and functional groups.
- Purification Techniques : High-performance liquid chromatography (HPLC) is commonly employed to ensure the purity of the final product .
Interaction with Biological Targets
Recent studies have focused on the binding affinity of this compound to specific receptors within the central nervous system:
- Receptor Binding Assays : These assays have demonstrated selective activity towards certain targets, indicating potential therapeutic uses in treating neurological disorders such as anxiety or depression .
- Pharmacokinetic Studies : Investigations into the pharmacokinetic properties of this compound are ongoing to determine its absorption, distribution, metabolism, and excretion (ADME) profiles in biological systems.
Mechanism of Action
The mechanism by which benzyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may act as an antagonist or inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
tert-Butyl Esters with Varied Stereochemistry
Key Analogs :
- tert-Butyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 198835-01-7)
- tert-Butyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 1628319-90-3)
Comparison :
Key Differences :
- Deprotection: Benzyl esters require hydrogenolysis (e.g., H₂/Pd), while tert-butyl esters are cleaved under acidic conditions (e.g., TFA) .
- Stereochemical Impact : The (1S,4R,6S) configuration in both compounds ensures similar spatial arrangements, but substituent bulk affects steric interactions in synthetic pathways .
Benzyl Esters with Modified Functional Groups
Key Analogs :
- Benzyl (1R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 2816820-66-1)
- Racemic-(1S,3S,4R,6S)-2-Benzyl 3-Ethyl 6-Hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate (CAS: 1445949-65-4)
Comparison :
Key Differences :
- Hydrogen Bonding : The hydroxyl group in the target compound enhances polar interactions, unlike the 6-oxo analog, which may favor nucleophilic attacks at the ketone.
- Synthetic Utility : The dicarboxylate analog (CAS: 1445949-65-4) offers two ester groups for sequential modifications, enabling modular synthesis .
Diazabicycloheptane Derivatives
Key Analog :
- Benzyl (1R,4R)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (CAS: 1608499-16-6)
Comparison :
| Property | Target Compound | 2,5-Diazabicyclo Analog |
|---|---|---|
| Nitrogen Positions | Single N at position 2 | N at positions 2 and 5 |
| Ring Strain | Moderate (2.2.1 system) | Increased strain (additional N) |
| Applications | Conformational constraint | Potential for metal coordination |
Key Differences :
Bicyclo[3.2.0]heptane Systems
Key Analog :
- 4-Nitrobenzyl (2R,5R,6S)-6-[(1R)-1-hydroxyethyl]-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate (CAS: 75363-99-4)
Comparison :
Key Differences :
- The bicyclo[3.2.0] system’s strain and functional groups make it a core structure in β-lactam antibiotics, unlike the target compound’s niche in chiral synthesis .
Biological Activity
Benzyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, with the CAS number 198835-18-6, is a bicyclic compound that exhibits significant biological activity due to its unique structural characteristics. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C14H17NO3
- Molecular Weight : 247.29 g/mol
- Structure : The compound features a benzyl group and a hydroxyl group attached to a bicyclic framework containing a nitrogen atom.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with specific biological targets:
- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.
- Receptor Modulation : Its structural features suggest potential interactions with neurotransmitter receptors, which could impact central nervous system functions.
- Antimicrobial Activity : Preliminary studies have shown that this compound exhibits antimicrobial properties against various bacterial strains, indicating potential as an antibacterial agent.
1. Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial species tested.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
2. Neuropharmacological Studies
In neuropharmacological assessments, this compound was evaluated for its effects on neurotransmitter systems in animal models. The results indicated that it may enhance dopaminergic activity, suggesting potential applications in treating disorders like Parkinson's disease.
3. Enzyme Interaction Studies
Research has focused on the compound's ability to inhibit specific enzymes involved in metabolic processes. For instance, it was found to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism:
| Enzyme | Inhibition (%) |
|---|---|
| CYP3A4 | 45 |
| CYP2D6 | 30 |
Potential Therapeutic Applications
Given its diverse biological activities, this compound holds promise for various therapeutic applications:
- Antibacterial Treatments : Its efficacy against bacterial strains positions it as a candidate for developing new antibiotics.
- Neuroprotective Agents : Its potential effects on neurotransmitter systems suggest further exploration in neurodegenerative disease therapies.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for benzyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, and how do stereochemical outcomes depend on reaction conditions?
- Methodological Answer : The synthesis typically involves protecting group strategies and stereoselective cyclization. For example, tert-butyl analogs (e.g., CAS 198835-02-8) are synthesized via hydroxyl-directed azabicycloheptane ring formation, using reagents like LiBH₄ or NaOMe for reduction or deprotection steps. Key intermediates are characterized by ¹H/¹³C NMR and IR spectroscopy to confirm stereochemistry . For the benzyl variant, analogous protocols apply, with benzyl chloroformate or benzyl esters introduced during carboxylate protection .
Q. How is the stereochemical configuration of the bicyclo[2.2.1]heptane core confirmed experimentally?
- Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) resolves absolute configurations. For derivatives lacking crystals, NOESY NMR and coupling constant analysis (e.g., J-values for axial/equatorial protons) distinguish between (1S,4R,6S) and diastereomers. Comparative studies with tert-butyl analogs (CAS 1403865-39-3) provide reference data .
Q. What analytical techniques are critical for assessing purity and stability of this compound under storage conditions?
- Methodological Answer : HPLC with chiral columns (e.g., C18 or amylose-based) monitors enantiopurity (>97%). Stability studies under varying pH/temperature use LC-MS to detect degradation products (e.g., hydrolysis of the benzyl ester). Karl Fischer titration quantifies hygroscopicity of the hydroxyl group .
Advanced Research Questions
Q. How do reaction mechanisms differ between [4+2] cycloaddition and [3,3]-sigmatropic rearrangements involving this compound’s derivatives?
- Methodological Answer : DFT calculations (B3LYP/6-31G(d,p)) reveal that [4+2] cycloadditions with benzoyl isocyanate proceed via asynchronous transition states with charge transfer (CT) interactions, favoring isourea formation (ΔG‡ ~12.77 kcal/mol). In contrast, [3,3]-sigmatropic pathways require higher activation energy but yield urea derivatives. Solvent polarity and steric effects (e.g., benzyl vs. tert-butyl groups) modulate pathway dominance .
Q. What strategies resolve contradictions in NMR data for diastereomeric mixtures of azabicycloheptane derivatives?
- Methodological Answer : Dynamic NMR experiments at variable temperatures (e.g., −80°C to 25°C) slow conformational exchange, resolving overlapping signals. Chiral shift reagents (e.g., Eu(hfc)₃) or Mosher ester derivatization differentiate enantiomers. Cross-validation with computational NMR (GIAO/DFT) assigns ambiguous peaks .
Q. How can computational modeling guide the design of analogs with improved bioactivity or reduced metabolic liability?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target enzymes (e.g., proteases). MD simulations (AMBER/CHARMM) assess conformational stability of the bicyclo core in aqueous vs. lipid environments. ADMET predictors (e.g., SwissADME) optimize logP and metabolic sites (e.g., hydroxyl group glucuronidation) .
Q. What experimental protocols separate diastereomers during large-scale synthesis?
- Methodological Answer : Diastereomeric resolution employs chiral stationary phases (e.g., Chiralpak IA) in preparative HPLC. For tert-butyl analogs (CAS 198835-04-0), fractional crystallization in hexane/EtOAc (1:5) achieves >99% ee. Enzymatic resolution (e.g., lipase-catalyzed ester hydrolysis) selectively modifies the carboxylate group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
